D-Sorbose

Description

This compound has been reported in Sparganium stoloniferum with data available.

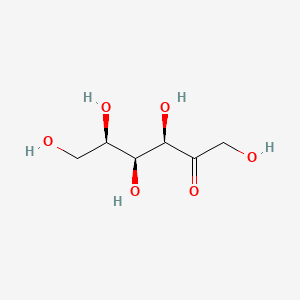

Structure

3D Structure

Properties

IUPAC Name |

(3R,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHIKXHVCXFQLS-PYWDMBMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@H](C(=O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101018679 | |

| Record name | D-sorbose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3615-56-3, 3615-39-2 | |

| Record name | D-Sorbose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3615-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-Sorbose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3615-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sorbose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003615392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sorbose, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003615563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-sorbose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Sorbose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SORBOSE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ09461NJS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

D-Sorbose chemical structure and properties

An In-depth Technical Guide to D-Sorbose: Structure, Properties, and Applications

Executive Summary: this compound is a ketohexose monosaccharide, an enantiomer of the more common L-Sorbose. While L-Sorbose stands as a cornerstone intermediate in the industrial synthesis of Vitamin C (L-ascorbic acid) via the Reichstein process, this compound is a rare sugar of significant interest to researchers for its unique biochemical properties and potential applications as a functional food ingredient. This guide provides a comprehensive technical overview of the chemical structure, physicochemical properties, synthesis pathways, key applications, and analytical methodologies relevant to this compound, tailored for professionals in chemical research and drug development.

Chemical Identity and Structure

This compound is a six-carbon monosaccharide with a ketone functional group at the C-2 position, classifying it as a ketohexose.[1] Its molecular formula is C₆H₁₂O₆, and it has a molecular weight of approximately 180.16 g/mol .[1][2]

Stereochemistry

The stereochemical configuration is crucial to the identity and function of this compound. Its systematic IUPAC name is (3R,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one, which defines the specific spatial arrangement at its three chiral centers (C3, C4, and C5).[1][2] The "D-" designation indicates that the hydroxyl group on the highest-numbered chiral center (C5) is positioned on the right side in its Fischer projection.[1]

This compound is stereochemically related to other ketohexoses:

-

Enantiomer: It is the mirror image, or enantiomer, of L-Sorbose.[1] While chemically identical in most non-chiral environments, their interaction with biological systems (enzymes, receptors) can differ dramatically. The naturally occurring and industrially significant form for Vitamin C synthesis is L-Sorbose.[3][4]

-

Epimer: It is the C-4 epimer of D-psicose, meaning they differ only in the stereochemical configuration at the C-4 position.[1]

In solution, this compound exists in equilibrium between its linear (keto) form and its cyclic furanose and pyranose forms. The crystalline state typically consists of the α-D-sorbopyranose form.[5]

Physicochemical Properties

The physical and chemical properties of this compound are foundational to its handling, analysis, and application. As a white, crystalline solid, it shares many characteristics with other monosaccharides.[3]

Data Presentation: Key Physicochemical Properties of Sorbose

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₆H₁₂O₆ | [1][3] |

| Molecular Weight | 180.16 g/mol | [1][6] |

| CAS Number | 3615-56-3 (this compound) 87-79-6 (L-Sorbose) | [1][7][8] |

| Appearance | White crystalline solid | [3][6] |

| Melting Point | 163–165 °C | [1][9] |

| Density | ~1.65 g/cm³ (at 15 °C) | [3] |

| Solubility | Highly soluble in water; sparingly soluble in ethanol and methanol. | [3][4][6][10][11] |

| Sweetness | Comparable to sucrose. |[1][3] |

Solubility Profile

The high density of hydroxyl groups makes this compound highly polar and readily soluble in water.[3][6] Its solubility in organic solvents is limited, a critical factor in designing reaction and purification schemes. For instance, its poor solubility in alcohols like ethanol can be exploited for crystallization-based purification.

Synthesis and Manufacturing

While L-Sorbose is produced on a massive industrial scale, the synthesis of this compound is less common and typically confined to laboratory or specialized applications.[12] The core principle, however, involves the highly specific microbial oxidation of a corresponding sugar alcohol (polyol).

The Principle of Regiospecific Microbial Oxidation

The industrial synthesis of sorbose isomers is a classic example of biotransformation. The causality for choosing a microbial step over a purely chemical one is the exquisite regiospecificity of bacterial dehydrogenases. Organisms like Gluconobacter oxydans possess membrane-bound enzymes that can oxidize a specific hydroxyl group on a polyol substrate with near-perfect accuracy.[13][14][15] This avoids the need for complex and costly chemical protection/deprotection steps that would be required to prevent the oxidation of other hydroxyl groups.[16]

Industrial Synthesis of L-Sorbose from D-Sorbitol

The pathway from D-Sorbitol to L-Sorbose is the most well-documented and serves as a model for this type of biotransformation.[17][18]

-

Hydrogenation of D-Glucose: D-Glucose, an inexpensive starting material derived from corn starch, is catalytically hydrogenated using a nickel catalyst under high temperature and pressure to produce D-Sorbitol (also known as D-glucitol).[16][19]

-

Microbial Oxidation of D-Sorbitol: A sterile aqueous solution of D-Sorbitol is fermented with a culture of Gluconobacter oxydans under controlled aerobic conditions (typically 30-35°C, pH 4.0-6.0).[13][19][20] The bacterial D-sorbitol dehydrogenase specifically oxidizes the hydroxyl group at the C-5 position of D-Sorbitol to yield L-Sorbose with exceptionally high yields, often approaching 100%.[13][18][21]

Synthesis of this compound

The production of this compound requires a different starting polyol to achieve the correct stereochemistry. Research has shown that this compound can be produced by the microbial oxidation of D-galactitol (also known as dulcitol) using certain bacterial strains. The principle remains the same: the regiospecific oxidation of the polyol by microbial dehydrogenases yields the target ketohexose.

Key Applications in Industry and Research

The primary industrial relevance of the sorbose family lies in the production of Vitamin C. However, this compound itself has emerging applications based on its unique biochemical interactions.

The Reichstein Process: A Cornerstone Application

The Reichstein process, developed in the 1930s, is a semi-synthetic method that remains a major industrial route for producing Vitamin C (L-ascorbic acid).[16][19][20] It masterfully combines a key microbial step with subsequent chemical transformations, starting from L-Sorbose.

Experimental Protocol: Key Steps of the Reichstein Process

-

Protection Step (Acetal Formation): L-Sorbose is reacted with acetone in the presence of a strong acid catalyst. This protects four of the hydroxyl groups by forming a di-acetal (specifically, 2,3:4,6-diisopropylidene-α-L-sorbose).[16][19] This step is crucial because it leaves only the primary hydroxyl group at the C-1 position available for oxidation.

-

Oxidation: The unprotected C-1 hydroxyl group is oxidized to a carboxylic acid using an oxidizing agent like potassium permanganate (KMnO₄) or via catalytic oxidation with platinum.[19] This forms the corresponding gulonic acid derivative.

-

Deprotection and Lactonization: The product is then treated with acid and heated. This removes the acetone protecting groups and promotes an intramolecular esterification (lactonization), where the C-4 hydroxyl group attacks the C-1 carboxyl group, forming the five-membered lactone ring characteristic of L-ascorbic acid.[19][20]

Emerging Application: this compound as a Functional Sweetener

Recent research has highlighted the potential of this compound as a novel sweetener with health benefits. Studies have shown that this compound can inhibit the activity of disaccharidases, such as sucrase, in the small intestine.[1][22]

-

Mechanism of Action: By inhibiting these enzymes, this compound can slow the breakdown of dietary sugars like sucrose into absorbable monosaccharides (glucose and fructose). The inhibitory mode for sucrase has been identified as uncompetitive.[22]

-

Therapeutic Potential: This action leads to a suppressed postprandial (after-meal) spike in blood glucose and insulin levels in animal models.[22] This suggests that this compound could be a valuable functional ingredient in foods designed to help manage blood sugar and may contribute to the prevention of conditions like type 2 diabetes mellitus.[22]

Analytical and Quality Control Protocols

Accurate quantification of this compound in reaction mixtures, final products, or biological samples is critical for research and quality control. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique.[6][23]

HPLC with Refractive Index Detection (HPLC-RID)

Since simple sugars like this compound lack a UV chromophore, they cannot be readily detected by standard UV-Vis detectors.[23] The method of choice is therefore HPLC coupled with a Refractive Index Detector (RID), which measures the change in the refractive index of the mobile phase as the analyte elutes from the column.[23][24]

Experimental Protocol: Quantification of this compound by HPLC-RID

-

Instrumentation:

-

HPLC system with a degasser, quaternary or isocratic pump, autosampler, and column oven.

-

Refractive Index Detector (RID). The detector's internal temperature must be strictly controlled and kept constant, typically 35-40°C, to minimize baseline drift.

-

-

Chromatographic Conditions:

-

Column: A ligand-exchange or amino-bonded column specifically designed for carbohydrate analysis (e.g., Bio-Rad Aminex HPX-87 series, or a similar column).

-

Mobile Phase: Degassed, HPLC-grade water is often sufficient for ligand-exchange columns. For amino columns, an isocratic mixture of acetonitrile and water (e.g., 75:25 v/v) is common.[24]

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Column Temperature: Maintained at an elevated temperature (e.g., 60-85°C for ligand-exchange columns) to improve peak shape and resolution.

-

-

Standard and Sample Preparation:

-

Standard Preparation: Prepare a stock solution of high-purity this compound (e.g., 10 mg/mL) in the mobile phase. Perform serial dilutions to create a set of calibration standards (e.g., 0.5, 1, 2, 5, 10 mg/mL).

-

Sample Preparation: Dilute the sample containing this compound with the mobile phase to fall within the concentration range of the calibration curve. Filter all standards and samples through a 0.22 or 0.45 µm syringe filter before injection to protect the column.

-

-

Analysis and Quantification:

-

Equilibration: Equilibrate the entire system, especially the RID, for at least 1-2 hours or until a stable baseline is achieved.

-

Injection: Inject equal volumes (e.g., 10-20 µL) of each standard and sample.

-

Calibration: Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations. The curve should be linear with a correlation coefficient (R²) > 0.995.

-

Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

-

Conclusion

This compound, while less prevalent than its L-enantiomer, is a molecule of significant scientific interest. Its well-defined stereochemistry provides a basis for understanding its physical properties and biological functions. The principles of its synthesis, rooted in the regiospecificity of microbial enzymes, are a hallmark of industrial biotechnology. While the legacy of the sorbose family is cemented by its indispensable role in Vitamin C production, the future of this compound specifically may lie in the development of novel functional foods and therapeutics aimed at modulating carbohydrate metabolism. The analytical protocols outlined herein provide the necessary tools for researchers and developers to reliably quantify and study this promising rare sugar.

References

- 1. Buy this compound | 3615-56-3 [smolecule.com]

- 2. This compound | C6H12O6 | CID 107428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sorbose - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. L(-)Sorbose [sigmaaldrich.com]

- 7. L(-)-Sorbose, 100 g, CAS No. 87-79-6 | Monosaccharides | Carbohydrates | Natural & Reference Materials | Chemicals | Carl ROTH - International [carlroth.com]

- 8. CAS 87-79-6: L-(-)-Sorbose | CymitQuimica [cymitquimica.com]

- 9. labsolu.ca [labsolu.ca]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. JP2876417B2 - Method for producing this compound - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Enhanced production of L-sorbose from D-sorbitol by improving the mRNA abundance of sorbitol dehydrogenase in Gluconobacter oxydans WSH-003 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2️⃣Who Was the First to Synthesize This Molecule? - ChemistryViews [chemistryviews.org]

- 17. researchgate.net [researchgate.net]

- 18. Optimized synthesis of L-sorbose by C(5)-dehydrogenation of D-sorbitol with Gluconobacter oxydans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Reichstein process - Wikipedia [en.wikipedia.org]

- 20. Vitamin C Production: Industrial Process, Inputs, Technologies, and Sustainability Outlook [chemanalyst.com]

- 21. researchgate.net [researchgate.net]

- 22. This compound inhibits disaccharidase activity and demonstrates suppressive action on postprandial blood levels of glucose and insulin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. mjas.analis.com.my [mjas.analis.com.my]

An In-depth Technical Guide to the Natural Sources, Occurrence, and Biosynthesis of D-Sorbose

Abstract

D-Sorbose is a ketohexose, a type of monosaccharide that exists as a rare sugar in nature.[1] While its enantiomer, L-Sorbose, is well-documented as a critical intermediate in the industrial synthesis of ascorbic acid (Vitamin C), the natural occurrence and biotechnological production of this compound present a distinct and evolving area of scientific inquiry.[2][3] This guide provides a comprehensive technical overview of this compound, contrasting it with its more common isomer, and delves into its known natural sources, biosynthetic pathways, and methodologies for its extraction and analysis. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and self-validating protocols.

Introduction to Sorbose Isomers: this compound and L-Sorbose

Sorbose (C₆H₁₂O₆, Molar Mass: 180.16 g/mol ) is a ketohexose sugar, meaning it is a six-carbon monosaccharide with a ketone functional group.[2][4] It exists in two stereoisomeric forms, or enantiomers: this compound and L-Sorbose.

-

L-Sorbose: This is the more commonly occurring and industrially significant isomer.[2] It is found in trace amounts in various fruits and plants.[5] Its primary importance lies in its role as a key precursor in the Reichstein process, the long-established industrial method for manufacturing Vitamin C.[3][6]

-

This compound: Classified as a "rare sugar," this compound is found in very limited quantities in nature.[1][7] Despite its rarity, it is gaining attention for its potential physiological effects, including its ability to inhibit disaccharidase activity and suppress postprandial blood glucose and insulin levels, suggesting its utility as a functional sweetener in preventing conditions like type 2 diabetes.[8][9]

This guide will focus primarily on this compound, with comparative context provided by its L-enantiomer to offer a complete picture of the sorbose landscape.

Natural Occurrence of Sorbose

The natural abundance of this compound is extremely limited compared to other monosaccharides. In contrast, L-Sorbose, while not widespread, has been identified in several natural sources.

Known Natural Sources of this compound

Scientific literature reports on the natural occurrence of this compound are scarce. The most definitive documented source is the plant Sparganium stoloniferum, a species of bur-reed.[10] The limited presence of this compound in the biosphere underscores its designation as a rare sugar and highlights the necessity of biosynthetic methods for its study and application.

Natural Sources of L-Sorbose

L-Sorbose is found in trace amounts in a variety of fruits and plants.[5] While not a primary dietary sugar, its presence is notable. Foods where L-Sorbose has been identified include apples, grapes, summer savory, sacred lotus, and certain peppers.[5][11] The bacterium Acetobacter xylinum is also known to produce L-Sorbose as a secondary metabolite from the oxidation of sorbitol.[12]

| Sorbose Isomer | Natural Sources | Typical Abundance | Significance |

| This compound | Sparganium stoloniferum[10] | Extremely Low / Rare[1] | Potential functional sweetener, research applications.[9] |

| L-Sorbose | Fruits (Apples, Grapes), Plants (Summer Savory, Sacred Lotus)[5][11] | Trace Amounts | Key intermediate in industrial Vitamin C synthesis.[2][13] |

Biosynthesis and Industrial Production

Given the rarity of this compound, microbial fermentation and enzymatic conversion are the primary methods for its production. These biotechnological approaches offer a scalable and controlled means of synthesizing this valuable compound.

Microbial Production of this compound

The most established method for producing this compound involves the microbial conversion of sugar alcohols. A patented method describes the use of bacteria from the genus Pseudomonas, specifically Pseudomonas cichorii ST-24, to produce this compound from D-galactitol.[14] This process represents a significant pathway for obtaining this compound in sufficient quantities for research and development.

The conversion pathway involves the enzymatic oxidation of D-galactitol. This biotransformation provides a direct route to this compound, bypassing the need for complex chemical synthesis steps.[14]

Caption: Microbial production of this compound from D-Galactitol.

Industrial Production of L-Sorbose: A Comparative Workflow

The industrial production of L-Sorbose is a cornerstone of Vitamin C manufacturing and serves as an excellent model of microbial biotransformation. The process almost universally employs bacteria from the genera Gluconobacter or Acetobacter, with Gluconobacter oxydans being a prominent example.[6][13][15] These bacteria perform a highly efficient and regioselective oxidation of D-sorbitol to L-Sorbose.[13][16]

The key enzyme in this conversion is a membrane-bound D-sorbitol dehydrogenase (SLDH).[13][17] This enzyme is located in the periplasmic space of the bacterium, allowing the product, L-Sorbose, to be secreted directly into the culture medium, simplifying downstream processing.[16]

Caption: Industrial biotransformation of D-Sorbitol to L-Sorbose.

Methodology: Extraction and Analysis from Natural Matrices

The identification and quantification of rare sugars like this compound from complex biological samples require robust and sensitive analytical protocols. The causality behind these experimental choices is rooted in the need to separate structurally similar molecules and detect them at low concentrations.

Experimental Protocol: Extraction and Quantification

The following protocol provides a generalized workflow for the analysis of this compound from a plant matrix, such as Sparganium stoloniferum.

| Step | Procedure | Rationale / Key Considerations |

| 1. Sample Preparation | Homogenize fresh or freeze-dried plant tissue into a fine powder. | Increases surface area for efficient extraction. Freeze-drying prevents enzymatic degradation of target analytes. |

| 2. Solvent Extraction | Perform a solid-liquid extraction using 80% ethanol or a methanol/water mixture. Use sonication or reflux to enhance efficiency. | Polar solvents are required to extract hydrophilic sugars. Repeated extractions ensure maximum recovery. |

| 3. Clarification | Centrifuge the extract to pellet solid debris. Filter the supernatant through a 0.45 µm filter. | Removes particulates that could interfere with chromatographic analysis and damage sensitive equipment. |

| 4. Purification (Optional) | For complex matrices, use Solid-Phase Extraction (SPE) with a graphitized carbon cartridge to remove interfering compounds like pigments and phenolics. | This step is crucial for achieving a clean sample, which improves the accuracy and resolution of the final analysis. |

| 5. Derivatization (for GC-MS) | If using Gas Chromatography, evaporate the solvent and derivatize the sugar residue (e.g., silylation) to increase volatility. | This chemical modification is essential for making non-volatile sugars suitable for GC analysis. |

| 6. Chromatographic Separation | Analyze the sample using High-Performance Liquid Chromatography (HPLC) with an amino-propy l or ion-exchange column and a refractive index (RI) or evaporative light scattering detector (ELSD).[18] | HPLC is the preferred method for underivatized sugars. The choice of column and detector is critical for separating isomers and achieving sensitivity.[19] |

| 7. Quantification | Quantify this compound concentration by comparing the peak area to a standard curve generated from pure this compound standards. | A multi-point calibration curve is essential for accurate and reliable quantification. |

Analytical Workflow Diagram

The logical flow from raw sample to final data is critical for reproducible results.

References

- 1. researchgate.net [researchgate.net]

- 2. Sorbose - Wikipedia [en.wikipedia.org]

- 3. Chemistry of ascorbic acid - Wikipedia [en.wikipedia.org]

- 4. L-Sorbose [webbook.nist.gov]

- 5. guidechem.com [guidechem.com]

- 6. thaiscience.info [thaiscience.info]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound inhibits disaccharidase activity and demonstrates suppressive action on postprandial blood levels of glucose and insulin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | C6H12O6 | CID 107428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Showing Compound L-Sorbose (FDB001126) - FooDB [foodb.ca]

- 12. biologyonline.com [biologyonline.com]

- 13. Enhanced production of L-sorbose from D-sorbitol by improving the mRNA abundance of sorbitol dehydrogenase in Gluconobacter oxydans WSH-003 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. JP2876417B2 - Method for producing this compound - Google Patents [patents.google.com]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the D-Sorbose Metabolic Pathway in Microorganisms

A Senior Application Scientist's Synthesis for Researchers and Drug Development Professionals

Foreword: Navigating the Nuances of D-Sorbose Metabolism

In the intricate world of microbial biochemistry, the metabolism of hexoses is a cornerstone of both fundamental research and industrial biotechnology. This guide delves into the metabolic pathway of this compound, a ketose sugar of significant interest. It is crucial, however, to address a key point of nomenclature from the outset. While the query is for "this compound," the most extensively studied and industrially relevant pathway begins with the C5 epimer of D-sorbitol, which is oxidized to L-Sorbose . This conversion is a pivotal step in the industrial synthesis of Vitamin C (ascorbic acid). Therefore, this guide will focus predominantly on the well-documented L-Sorbose pathway, which originates from D-sorbitol, while also acknowledging other microbial interactions with sorbose isomers where applicable. Our exploration is designed for the discerning scientist, blending established biochemical principles with actionable, field-proven methodologies.

Section 1: The Core Metabolic Pathway: From Polyol to Keto-L-Gulonic Acid

The central theme of sorbose metabolism in many commercially important microorganisms is not catabolism for energy in the traditional glycolytic sense, but rather a series of highly specific oxidative biotransformations. These reactions are primarily catalyzed by a class of enzymes known as dehydrogenases, often located in the periplasmic space of Gram-negative bacteria. This localization is a key strategic advantage, as it allows for the direct oxidation of substrates in the culture medium with minimal transport costs, leading to the accumulation of products extracellularly.

The Primary Oxidative Route in Gluconobacter Species

Gluconobacter oxydans is the archetypal organism for L-sorbose production due to its powerful and regioselective oxidative capabilities.[1] The pathway is a cascade of dehydrogenase activities, converting the readily available polyol D-sorbitol into the direct precursor of Vitamin C, 2-keto-L-gulonic acid (2-KGA).[2]

The key enzymatic steps are:

-

D-Sorbitol to L-Sorbose: The pathway is initiated by the oxidation of D-sorbitol at the C5 position. This reaction is catalyzed by a membrane-bound D-sorbitol dehydrogenase (SLDH) . This enzyme is a quinoprotein, often utilizing pyrroloquinoline quinone (PQQ) as a cofactor, and is linked to the organism's respiratory chain.[3][4] The high efficiency of this step is a primary reason for the industrial use of Gluconobacter.[5]

-

L-Sorbose to L-Sorbosone: The resulting L-sorbose is then oxidized at the C1 position by a membrane-bound L-sorbose dehydrogenase (SDH) to produce L-sorbosone.[6][7]

-

L-Sorbosone to 2-Keto-L-Gulonic Acid (2-KGA): In the final oxidative step, L-sorbosone is converted to 2-KGA by an NAD(P)-dependent L-sorbosone dehydrogenase (SNDH) .[2]

This linear oxidative pathway is a hallmark of Gluconobacter's "incomplete oxidation" metabolism.

The Two-Step Fermentation Reality: The Role of Co-cultures

While some Gluconobacter strains can perform the complete conversion to 2-KGA, industrial Vitamin C production predominantly relies on a "two-step" fermentation process.[8]

-

Step 1: Gluconobacter oxydans is used for its highly efficient conversion of D-sorbitol to L-sorbose.[8]

-

Step 2: L-sorbose is then fed to a mixed culture, typically containing Ketogulonicigenium vulgare and a companion bacterium like Bacillus megaterium.[9] K. vulgare is responsible for the conversion of L-sorbose to 2-KGA but exhibits poor growth in monoculture due to metabolic deficiencies. The companion species provides essential growth factors, enabling robust 2-KGA production.[9][10]

This symbiotic relationship is a classic example of metabolic engineering at a community level, where the strengths of different organisms are leveraged for a common biotechnological goal.

Section 2: Expanding the Microbial Landscape

While Gluconobacter dominates the industrial narrative, other microorganisms possess unique pathways for sorbose metabolism, offering alternative biocatalytic potential.

Corynebacterium glutamicum: An Alternative Host

Corynebacterium glutamicum, a Gram-positive bacterium renowned for amino acid production, also metabolizes various sugars.[11] While not a natural high-producer of sorbose-derived products, its well-characterized genetics and robust physiology make it an attractive chassis for metabolic engineering.[12] Engineered strains of C. glutamicum have been developed to synthesize L-sorbose and L-psicose from glucose and L-glyceraldehyde by expressing aldolases and phosphatases, demonstrating the potential to construct novel, non-native pathways.[12] The regulation of sugar metabolism in Corynebacterium is complex, involving transcriptional regulators that respond to the availability of different carbon sources, offering multiple control points for pathway optimization.[13][14]

Sorbose Metabolism in Yeasts and Other Bacteria

In yeasts like Saccharomyces fragilis, L-sorbose uptake occurs via an active transport mechanism, likely a sugar-proton cotransport system, which differs from the transport-associated phosphorylation seen for other sugars.[15] In lactic acid bacteria such as Lactobacillus casei, L-sorbose metabolism is genetically organized in a sor operon and involves transport via the phosphotransferase system (PTS), phosphorylation, and subsequent conversion to D-fructose-6-phosphate, which enters glycolysis.[6][16] This highlights a key distinction: while Gluconobacter primarily performs extracellular oxidation, organisms like Lactobacillus internalize and catabolize the sugar for energy and biomass.

Section 3: Quantitative Insights and Regulatory Control

A deep understanding of a metabolic pathway requires quantitative data on enzyme kinetics and an appreciation of its regulatory network. This knowledge is paramount for rational strain improvement and process optimization.

Enzyme Kinetics: The Engine of Biotransformation

The efficiency of each enzymatic step can be described by its kinetic parameters. This data is vital for identifying rate-limiting steps and for building predictive metabolic models.

| Enzyme | Organism | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | Cofactor | Reference |

| D-Sorbitol Dehydrogenase (GoSLDH) | Gluconobacter oxydans G624 | D-Sorbitol | 37.7 (for sorbitol) | - | NAD⁺ | [17] |

| D-Sorbitol Dehydrogenase (GoSLDH) | Gluconobacter oxydans G624 | L-Sorbitol | 38.9 | 3820 | NADP⁺ | [15][18] |

| L-Sorbose Dehydrogenase | Ketogulonicigenium vulgare Y25 | L-Sorbose | - | - | PQQ | [19] |

Note: Kinetic data can vary significantly based on assay conditions (pH, temperature) and enzyme purity.

Genetic and Environmental Regulation

The expression of the enzymes involved in sorbose metabolism is tightly regulated. In Gluconobacter, the genes for dehydrogenases are often clustered. The expression can be influenced by strong native promoters, such as the tufB promoter, which can be harnessed for overexpression strategies.[20][21] The introduction of artificial poly(A/T) tails at the 3'-terminus of the sldhAB gene in G. oxydans has been shown to enhance mRNA abundance and subsequently increase L-sorbose production, demonstrating post-transcriptional control points.[20]

Environmental factors also play a critical role:

-

pH: Gluconobacter fermentation processes are characterized by the production of acidic compounds. Maintaining an optimal pH, often around 5.0-6.0, is crucial for both cell viability and enzyme activity.[22][23]

-

Oxygen: As the pathway relies on oxidative dehydrogenases linked to the respiratory chain, dissolved oxygen is a critical parameter. Insufficient oxygen can become a limiting factor for the bioconversion.[1]

Section 4: Field-Proven Methodologies: A Practical Guide

This section provides detailed, step-by-step protocols for the core experimental workflows required to study D-sorbitol/L-sorbose metabolism. These protocols are synthesized from established methods to provide a self-validating system for generating reliable data.

Microbial Cultivation for Metabolic Analysis

Consistent and reproducible microbial growth is the foundation of any metabolic study.

Protocol 4.1.1: Cultivation of Gluconobacter oxydans ATCC 621H

-

Rationale: This protocol provides a standard medium and conditions for growing G. oxydans to study the conversion of D-sorbitol to L-sorbose. The high sugar concentration and inclusion of yeast extract support robust growth and oxidative activity. Calcium carbonate acts as a buffer to counteract acidification.[23]

-

Media (per 1 Liter):

-

Procedure:

-

Prepare the medium and sterilize by autoclaving at 121°C for 15 minutes.

-

Inoculate with a fresh culture of G. oxydans ATCC 621H (e.g., from a starter culture grown in the same medium for 24-48 hours). A 5-10% (v/v) inoculum is typical.

-

Incubate at 26-30°C with vigorous aeration (e.g., 200-220 rpm in a baffled flask).[24][25]

-

Withdraw samples aseptically at desired time points for analysis of biomass (OD₆₀₀) and metabolites (HPLC).

-

Protocol 4.1.2: Cultivation of Corynebacterium glutamicum ATCC 13032

-

Rationale: This protocol uses the standard CGXII minimal medium, which allows for precise control over nutrient composition, essential for metabolic engineering and flux analysis studies.[26][27]

-

Media (CGXII Minimal Medium, per 1 Liter):

-

Glucose: 40 g

-

(NH₄)₂SO₄: 20 g

-

Urea: 5 g

-

KH₂PO₄: 1 g

-

K₂HPO₄: 1 g

-

MgSO₄·7H₂O: 0.25 g

-

MOPS: 42 g

-

Trace Elements Solution: 1 mL (containing CaCl₂, FeSO₄·7H₂O, MnSO₄·H₂O, ZnSO₄·7H₂O, CuSO₄, NiCl₂·6H₂O)

-

Biotin: 0.2 mg

-

Protocatechuic acid: 30 mg

-

Adjust pH to 7.0 with NaOH.

-

-

Procedure:

-

Prepare and autoclave the main medium components separately from the sugar, biotin, and protocatechuic acid solutions, which should be filter-sterilized.

-

Combine all components aseptically before inoculation.

-

Inoculate with an overnight culture of C. glutamicum ATCC 13032.

-

Incubate at 30°C with shaking (200 rpm).[26]

-

References

- 1. Spectrophotometric assay for measuring polyol dehydrogenase activity [protocols.io]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Combined Fluxomics and Transcriptomics Analysis of Glucose Catabolism via a Partially Cyclic Pentose Phosphate Pathway in Gluconobacter oxydans 621H - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L-Sorbose 1-dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. Sorbose dehydrogenase - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Recent Advances in 2-Keto-l-gulonic Acid Production Using Mixed-Culture Fermentation and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Derivation Method for Determining Sorbitol in Fruit Trees [scirp.org]

- 12. Past Issues » Chemical and Biochemical Engineering Quarterly [silverstripe.fkit.hr]

- 13. journals.asm.org [journals.asm.org]

- 14. Mechanism for regulating gene expression in <I>Corynebacterium glutamicum</I> | RITE Molecular Microbiology and Biotechnology group [rite.or.jp]

- 15. A highly efficient sorbitol dehydrogenase from Gluconobacter oxydans G624 and improvement of its stability through immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. silverstripe.fkit.hr [silverstripe.fkit.hr]

- 17. researchgate.net [researchgate.net]

- 18. [PDF] A highly efficient sorbitol dehydrogenase from Gluconobacter oxydans G624 and improvement of its stability through immobilization | Semantic Scholar [semanticscholar.org]

- 19. Crystal structure of L-sorbose dehydrogenase, a pyrroloquinoline quinone-dependent enzyme with homodimeric assembly, from Ketogulonicigenium vulgare - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. helixchrom.com [helixchrom.com]

- 23. dsmz.de [dsmz.de]

- 24. Rapid Enabling of Gluconobacter oxydans Resistance to High D-Sorbitol Concentration and High Temperature by Microdroplet-Aided Adaptive Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 25. atcc.org [atcc.org]

- 26. Development of a defined medium for Corynebacterium glutamicum using urea as nitrogen source - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Frontiers | High-Quality Genome-Scale Reconstruction of Corynebacterium glutamicum ATCC 13032 [frontiersin.org]

A Technical Guide to the Biosynthesis of D-Sorbose from D-Glucose: Pathways, Protocols, and Perspectives

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract

D-Sorbose, a rare ketose and a stereoisomer of fructose, is gaining significant interest for its potential applications in pharmaceuticals and as a chiral building block in chemical synthesis. While the industrial biosynthesis of its enantiomer, L-Sorbose, is a well-established cornerstone of Vitamin C production, the pathways to this compound are less conventional and represent a burgeoning field of biocatalysis and metabolic engineering. This guide provides a comprehensive technical overview of the biosynthetic routes from the ubiquitous feedstock D-Glucose to the high-value rare sugar this compound. We dissect two primary enzymatic strategies: a multi-enzyme cascade involving isomerization and epimerization, and a synthetic biology approach centered on aldol condensation. By elucidating the underlying enzymatic mechanisms, providing detailed experimental protocols, and outlining strategies for process optimization, this document serves as an in-depth resource for researchers aiming to develop robust and sustainable platforms for this compound production.

Introduction: The Significance of this compound and Its Biosynthesis

This compound: A Rare Ketose with Emerging Applications

This compound is a monosaccharide that, despite its structural similarity to common sugars, is found sparingly in nature. This scarcity has historically limited its application. However, emerging research highlights its potential as a precursor for novel pharmaceuticals and as a versatile chiral synthon. Unlike high-volume carbohydrates, the value of this compound lies in its specific stereochemistry, which is challenging and costly to achieve through traditional chemical methods. Biocatalysis offers a compelling alternative, promising high stereospecificity, milder reaction conditions, and a reduced environmental footprint.

The this compound vs. L-Sorbose Paradigm: Clarifying the Industrial Landscape

It is critical to distinguish the biosynthesis of this compound from that of its enantiomer, L-Sorbose. The industrial production of L-Sorbose is a large-scale process, forming a key intermediate in the Reichstein process for manufacturing ascorbic acid (Vitamin C).[1][2] This established pathway typically involves the chemical hydrogenation of D-Glucose to D-Sorbitol, followed by a highly efficient microbial fermentation step where organisms like Gluconobacter oxydans oxidize D-Sorbitol to L-Sorbose.[1][3][4]

The biosynthesis of this compound from D-Glucose, the focus of this guide, does not follow this established industrial route. Instead, it requires novel enzymatic pathways capable of precise stereochemical transformations to yield the desired D-configuration.

Core Biochemical Pathways for this compound Production

The conversion of D-Glucose to this compound is not a direct, single-step biological reaction. Instead, it is achieved through multi-enzyme cascades that rearrange the stereochemistry of the hexose backbone. Two principal strategies have emerged from current research.

The Multi-Enzyme Cascade: Isomerization and Epimerization

This strategy involves a series of enzymatic steps to convert D-Glucose into intermediates that can ultimately be transformed into this compound. A plausible and researched pathway involves the conversion of D-Tagatose to this compound.

The key final step in this cascade is the epimerization of D-Tagatose at the C-3 position, a reaction catalyzed by the enzyme D-Tagatose 3-Epimerase (DTEase) .[5][6] DTEase is a pivotal enzyme in the "Izumoring strategy" for producing rare sugars and can reversibly catalyze the conversion between D-Tagatose and this compound.[7] The overall pathway from D-Glucose can therefore be envisioned as:

-

D-Glucose → D-Fructose: Catalyzed by Glucose Isomerase. This is a mature industrial process used in the production of high-fructose corn syrup.[8]

-

D-Fructose → D-Tagatose: Catalyzed by L-Arabinose Isomerase. This step converts the fructose intermediate into the direct precursor for the final reaction.

-

D-Tagatose → this compound: Catalyzed by D-Tagatose 3-Epimerase. This final epimerization yields the target molecule, this compound.[6][7]

The Aldol-Condensation Route: A Synthetic Biology Approach

A more direct, albeit complex, synthetic biology approach utilizes aldolase enzymes to construct the this compound backbone from smaller precursors derived from glycolysis. The key enzyme in this route is L-rhamnulose-1-phosphate aldolase (RhaD) .[9]

While RhaD was initially thought to be highly specific for L-glyceraldehyde, it has been discovered that it also accepts D-glyceraldehyde as a substrate.[9][10] In a key departure from its usual stereospecificity, the reaction of RhaD with dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde yields a mixture of two rare sugars: This compound and D-Psicose .[9][11]

The causality for this loss of stereoselectivity is likely due to the enzyme's active site being less able to constrain the orientation of the D-configured acceptor aldehyde compared to its preferred L-isomer. This presents both a challenge (product separation) and an opportunity (co-synthesis of two valuable rare sugars).

For a whole-cell biocatalyst system, the precursors DHAP and D-glyceraldehyde can be generated in situ from D-Glucose through engineered glycolytic pathways.[10]

Key Biocatalysts and Metabolic Engineering

The successful synthesis of this compound relies on the efficient expression and activity of the key enzymes identified in the pathways above.

Enzyme Characteristics

The choice of enzyme is critical and is dictated by substrate specificity, activity, and stability under process conditions.

| Enzyme | EC Number | Pathway Role | Key Characteristics & Causality |

| D-Tagatose 3-Epimerase (DTEase) | 5.1.3.31 | Epimerizes D-Tagatose to this compound | Metal-dependent (often Mn²⁺ or Co²⁺) enzyme. The equilibrium often favors the substrate, necessitating process strategies like product removal to drive the reaction towards this compound.[5][12] |

| L-rhamnulose-1-phosphate aldolase (RhaD) | 4.1.2.19 | Condenses DHAP and D-Glyceraldehyde | A Class II aldolase that typically shows high stereoselectivity. Its unusual loss of selectivity with D-glyceraldehyde provides a direct route to this compound and D-Psicose from C3 precursors.[9][10] |

Metabolic Engineering for Whole-Cell Biocatalysis

Using engineered microorganisms like E. coli or Corynebacterium glutamicum as whole-cell biocatalysts offers significant advantages.[10] It obviates the need for costly enzyme purification and allows for the in situ generation of precursors and cofactors from a simple carbon source like glucose.

Key engineering strategies include:

-

Pathway Construction: Cloning and overexpressing the genes for the required enzymes (e.g., aldolases, epimerases, phosphatases) in a production host.

-

Precursor Supply Enhancement: Modifying central carbon metabolism to increase the intracellular pools of key precursors like DHAP and D-glyceraldehyde. This may involve knocking out competing pathways or overexpressing enzymes in the upper glycolytic pathway.

-

Elimination of By-products: Deleting genes responsible for the formation of unwanted side products to improve the final purity and yield of this compound.

Experimental Protocols and Methodologies

The following protocols provide a framework for the key experimental workflows involved in developing a this compound production system.

Protocol: Whole-Cell Biotransformation via Aldol Condensation

This protocol describes a representative lab-scale batch biotransformation using an engineered E. coli strain designed to produce this compound and D-Psicose from glycerol (a stand-in for glucose-derived precursors for simplicity).[13]

1. Strain Cultivation and Induction: a. Inoculate a single colony of the engineered E. coli strain (harboring plasmids for the aldolase and precursor-generating enzymes) into 5 mL of LB medium with appropriate antibiotics. Grow overnight at 37°C with shaking. b. Use the overnight culture to inoculate 500 mL of Terrific Broth in a 2 L baffled flask. Grow at 37°C to an OD₆₀₀ of 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.2 mM. Reduce the temperature to 20°C and continue shaking for 16-20 hours.

2. Biotransformation Reaction: a. Harvest the induced cells by centrifugation (5,000 x g, 15 min, 4°C). b. Wash the cell pellet twice with a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5). c. Resuspend the cells in 50 mL of the same reaction buffer to a final OD₆₀₀ of 50. d. Add the substrate (e.g., 100 mM glycerol, which the cell is engineered to convert to DHAP and D-glyceraldehyde) to initiate the reaction. e. Incubate the reaction mixture at 30°C with gentle agitation.

3. Sampling and Analysis: a. Withdraw 1 mL aliquots at regular time intervals (e.g., 0, 2, 4, 8, 24 hours). b. Immediately quench the reaction by adding an equal volume of 0.2 M HCl. c. Centrifuge the sample (13,000 x g, 5 min) to pellet the cells. d. Analyze the supernatant for this compound and D-Psicose concentration using HPLC.

Protocol: Analytical Quantification of Sugars by HPLC

Accurate quantification of this compound and related sugars is essential for process monitoring and yield calculation.

1. System and Column: a. High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index (RI) detector. b. A carbohydrate analysis column, such as an aminopropyl-functionalized silica column or a cation-exchange column in calcium form (e.g., Aminex HPX-87C).

2. Mobile Phase and Conditions: a. For aminopropyl columns: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).[14] b. For cation-exchange columns: Isocratic elution with ultrapure, degassed water. c. Flow Rate: Typically 0.5-1.0 mL/min. d. Column Temperature: Maintained at a constant elevated temperature (e.g., 80-85°C for cation-exchange columns) to improve peak resolution.

3. Sample Preparation and Analysis: a. Prepare calibration standards of D-Glucose, D-Fructose, D-Psicose, and this compound in the mobile phase. b. Filter all biotransformation samples (from Protocol 4.1, step 3d) through a 0.22 µm syringe filter prior to injection. c. Inject 10-20 µL of each standard and sample. d. Identify and quantify peaks by comparing retention times and integrating peak areas against the calibration curve.[15]

Process Optimization and Downstream Processing

Transitioning from lab-scale discovery to a viable production process requires rigorous optimization.

Biotransformation Parameter Optimization

Key parameters must be systematically varied to maximize titer, yield, and productivity. This includes optimizing temperature, pH, substrate concentration (to avoid substrate inhibition), and cell density. For whole-cell systems, fed-batch strategies are often employed to maintain high cell viability and productivity over extended periods.[1]

Downstream Processing: Recovery and Purification

The recovery of pure this compound from a complex fermentation broth or reaction mixture is a critical, and often costly, stage.[16]

A typical downstream workflow includes:

-

Removal of Insolubles: Separation of microbial cells and other solids from the liquid broth, typically achieved through centrifugation or microfiltration.

-

Product Isolation & Purification: This is the most challenging step, especially if this compound is co-produced with isomers like D-Psicose. Simulated moving bed (SMB) chromatography with cation-exchange resins (Ca²⁺ form) is a powerful technique for separating closely related sugars at an industrial scale.

-

Polishing and Crystallization: Final purification steps may include activated carbon treatment to remove color and crystallization to obtain a high-purity solid product.

Conclusion and Future Outlook

The biosynthesis of this compound from D-Glucose represents a significant opportunity in the field of white biotechnology. While not as mature as the production of its L-enantiomer, the enzymatic and whole-cell strategies outlined in this guide provide a solid foundation for the development of commercially viable processes. Future research will likely focus on the discovery of novel enzymes with improved selectivity and efficiency, the advanced metabolic engineering of production strains to minimize by-product formation, and the optimization of integrated fermentation and downstream processing workflows. As the demand for rare sugars in specialty chemical and pharmaceutical applications grows, robust biocatalytic routes to this compound will become increasingly vital.

References

- 1. Enhanced production of L-sorbose from D-sorbitol by improving the mRNA abundance of sorbitol dehydrogenase in Gluconobacter oxydans WSH-003 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry of ascorbic acid - Wikipedia [en.wikipedia.org]

- 3. Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biochemical characterization and biocatalytic application of a novel d-tagatose 3-epimerase from Sinorhizobium sp. - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Characterization of a d-tagatose 3-epimerase from Caballeronia fortuita and its application in rare sugar production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Efficient Conversion of D-Glucose to D-Fructose in the Presence of Organogermanium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzymatic Synthesis of this compound and d-Psicose with Aldolase RhaD: Effect of Acceptor Configuration on Enzyme Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biosynthesis of l-Sorbose and l-Psicose Based on C—C Bond Formation Catalyzed by Aldolases in an Engineered Corynebacterium glutamicum Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biosynthesis of rare hexoses using microorganisms and related enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biocatalytic Synthesis of D-Allulose Using Novel D-Tagatose 3-Epimerase From Christensenella minuta - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Discriminant and Simultaneous HPLC Analysis of Reducing and Non-reducing Monosaccharides on a Polyethyleneimine-attached Hydrophilic Interaction Liquid Chromatography Column [jstage.jst.go.jp]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereoisomers of Sorbose for Researchers, Scientists, and Drug Development Professionals

Abstract

Sorbose, a ketohexose monosaccharide, exists in various stereoisomeric forms, with L-Sorbose being the most common naturally and industrially significant isomer.[1] This guide provides a comprehensive technical overview of the stereoisomers of sorbose, focusing on their structural distinctions, physicochemical properties, and biochemical relevance. We delve into the critical role of L-Sorbose as a key intermediate in the industrial synthesis of ascorbic acid (Vitamin C) and explore the characteristics of its enantiomer, D-Sorbose, as well as its diastereomers, including tagatose and psicose. Furthermore, this document details established analytical methodologies for the separation and characterization of these isomers, offering field-proven insights for researchers and professionals in drug development and related scientific disciplines.

Introduction to Sorbose and Stereoisomerism

Sorbose is a ketose, meaning it has a ketone functional group, and is a hexose, indicating it is a monosaccharide with six carbon atoms.[1] The concept of stereoisomerism is central to understanding the diversity and function of molecules like sorbose. Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.

The primary stereoisomers of sorbose are L-Sorbose and this compound, which are enantiomers—non-superimposable mirror images of each other.[2][3] Additionally, sorbose has several diastereomers, which are stereoisomers that are not mirror images of one another. These include other ketohexoses like fructose, tagatose, and psicose.[4][5] The subtle differences in the spatial arrangement of hydroxyl (-OH) groups around the chiral carbon atoms give rise to distinct physical, chemical, and biological properties for each stereoisomer.

The Stereoisomers of Sorbose: A Detailed Comparison

L-Sorbose and this compound: The Enantiomeric Pair

L-Sorbose is the naturally occurring and most commercially significant form of this sugar.[1] It is a white, crystalline solid with a sweetness comparable to sucrose.[1][6] In contrast, this compound is a rare sugar, not commonly found in nature, but can be synthesized.[3][7][8]

| Property | L-Sorbose | This compound |

| CAS Number | 87-79-6[2][9] | 3615-56-3[7][8] |

| Natural Abundance | Naturally occurring[1] | Rare in nature[3] |

| Molar Mass | 180.156 g·mol−1[1] | 180.16 g/mol [7] |

| Melting Point | 165 °C[1] | Not readily available |

| Optical Rotation [α]D | -43.4° (in water) | +42.9° (in water) |

| Primary Application | Precursor for Vitamin C synthesis[10][11] | Research applications[8] |

Table 1: Comparison of Physicochemical Properties of L-Sorbose and this compound.

The primary biochemical significance of L-Sorbose lies in its role as a crucial intermediate in the industrial production of ascorbic acid (Vitamin C) via the Reichstein process.[10] This process involves the microbial oxidation of D-sorbitol to L-sorbose.[12][13][14]

Diastereomers of Sorbose: Tagatose and Psicose

D-Tagatose is a C-4 epimer of D-fructose and a C-3 diastereoisomer of this compound.[4] It is a naturally occurring rare sugar with about 92% of the sweetness of sucrose but only one-third of the calories.[4] This property makes it an attractive low-calorie sweetener.[15]

D-Psicose (D-Allulose) is a C-3 epimer of D-fructose.[16][17] It is another rare sugar found in small quantities in various natural products.[16] D-Psicose is about 70% as sweet as sucrose and has very low caloric value, making it a promising sugar substitute.[17]

The enzymatic interconversion of these isomers is a key area of research. For instance, D-tagatose-3-epimerase can catalyze the epimerization of D-tagatose to this compound and D-fructose to D-allulose.[18][19]

Biochemical Significance and Industrial Applications

The primary industrial application of sorbose stereoisomers revolves around L-Sorbose and its role in Vitamin C production.[10] The biotransformation of D-sorbitol to L-sorbose is a well-established industrial process, typically carried out using bacteria such as Gluconobacter oxydans.[12][14]

The other stereoisomers, particularly D-Tagatose and D-Psicose, are gaining significant attention in the food and pharmaceutical industries due to their low caloric content and potential health benefits.[4][15][16][17] Research suggests that these rare sugars may have roles in blood sugar regulation and weight management.[20]

Analytical Methodologies for Stereoisomer Separation and Characterization

The structural similarity of sorbose stereoisomers presents a significant analytical challenge. Effective separation and characterization are crucial for quality control in industrial processes and for research purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of monosaccharides.[21][22] Several HPLC-based methods have been developed for the separation of sorbose and its isomers.

Protocol: HPLC Analysis of Sorbose Stereoisomers

Objective: To separate and quantify sorbose stereoisomers in a given sample.

Instrumentation:

-

High-Performance Liquid Chromatograph

-

Refractive Index (RI) Detector or Evaporative Light Scattering Detector (ELSD)

-

Amino-bonded or specialized carbohydrate analysis column (e.g., aminopropyl-silica)

Reagents:

-

Acetonitrile (HPLC grade)

-

Ultrapure water

-

Reference standards for L-Sorbose, this compound, D-Tagatose, and D-Psicose

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of each stereoisomer at known concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mg/mL) in a mixture of acetonitrile and water (e.g., 75:25 v/v).

-

Sample Preparation: Dissolve the sample in the mobile phase. If the sample contains complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and water is commonly used. The exact ratio may need optimization but a starting point of 80:20 (v/v) acetonitrile:water is often effective.[21]

-

Flow Rate: Typically 1.0 - 2.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, often around 30-40°C, to ensure reproducible retention times.

-

Injection Volume: 10-20 µL.

-

-

Data Analysis:

-

Identify the peaks corresponding to each stereoisomer by comparing their retention times with those of the standards.

-

Construct a calibration curve for each standard by plotting peak area against concentration.

-

Quantify the amount of each stereoisomer in the sample by interpolating its peak area on the respective calibration curve.

-

Causality behind Experimental Choices:

-

Amino-bonded column: The stationary phase provides a polar surface that interacts with the hydroxyl groups of the sugars, allowing for separation based on differences in their spatial arrangement.

-

Acetonitrile/Water Mobile Phase: This combination provides the appropriate polarity for effective separation on an amino-bonded column. The ratio is critical and is optimized to achieve baseline separation of the isomers.

-

RI Detector: This detector is suitable for carbohydrate analysis as it measures changes in the refractive index of the eluent, which is a universal property of these compounds.

Chiral Chromatography

For the specific separation of enantiomers (L-Sorbose and this compound), chiral chromatography is the method of choice.[23][24][25] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Protocol: Chiral HPLC for Enantiomeric Separation

Objective: To resolve and quantify the enantiomers of sorbose.

Instrumentation:

-

HPLC system

-

Chiral column (e.g., polysaccharide-based CSP like Chiralpak AD-H)

-

UV or RI detector

Reagents:

-

Hexane (HPLC grade)

-

Isopropanol (HPLC grade)

-

Trifluoroacetic acid (TFA) (optional, as a mobile phase modifier)

-

L-Sorbose and this compound standards

Procedure:

-

Standard and Sample Preparation: As described in the previous HPLC protocol, but using the chiral mobile phase as the solvent.

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of hexane and isopropanol is common for normal-phase chiral separations. The ratio is critical for achieving resolution (e.g., 90:10 v/v). A small amount of TFA (e.g., 0.1%) can sometimes improve peak shape.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Column Temperature: Ambient or controlled.

-

Injection Volume: 10-20 µL.

-

-

Data Analysis: Similar to the previous protocol, focusing on the resolution of the two enantiomeric peaks.

Causality behind Experimental Choices:

-

Chiral Stationary Phase: The CSP creates a chiral environment where the enantiomers form transient diastereomeric complexes with differing stabilities, resulting in different retention times.

-

Non-polar Mobile Phase: In normal-phase chiral chromatography, a non-polar mobile phase is used with a polar stationary phase, which is often effective for separating polar analytes like sugars.

Conclusion

The stereoisomers of sorbose represent a fascinating and industrially relevant class of monosaccharides. While L-Sorbose remains a cornerstone of Vitamin C production, the unique properties of its enantiomer and diastereomers, such as D-Tagatose and D-Psicose, are paving the way for new applications in the food and pharmaceutical sectors. A thorough understanding of their distinct characteristics and the analytical techniques to differentiate them is paramount for researchers and professionals in these fields. The methodologies outlined in this guide provide a robust framework for the accurate analysis and quality control of these important biomolecules.

References

- 1. Sorbose - Wikipedia [en.wikipedia.org]

- 2. L-(-)-Sorbose | C6H12O6 | CID 6904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C6H12O6 | CID 107428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Advances in Biological Production of D-Tagatose: A Comprehensive Overview [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. L(-)Sorbose - L(-)Sorbose [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. CAS 3615-56-3: this compound | CymitQuimica [cymitquimica.com]

- 9. L-(−)-ソルボース for biotechnological purposes, ≥98.0% (sum of enantiomers, HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 10. Chemistry of ascorbic acid - Wikipedia [en.wikipedia.org]

- 11. Page loading... [wap.guidechem.com]

- 12. Enhanced production of L-sorbose from D-sorbitol by improving the mRNA abundance of sorbitol dehydrogenase in Gluconobacter oxydans WSH-003 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. thaiscience.info [thaiscience.info]

- 14. Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fao.org [fao.org]

- 16. Psicose - Wikipedia [en.wikipedia.org]

- 17. acs.org [acs.org]

- 18. A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (D-Psicose) [scirp.org]

- 19. scirp.org [scirp.org]

- 20. Intestinal absorption of D-fructose isomers, D-allulose, this compound and D-tagatose, via glucose transporter type 5 (GLUT5) but not sodium-dependent glucose cotransporter 1 (SGLT1) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs [creative-biolabs.com]

- 23. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. diva-portal.org [diva-portal.org]

The Role of D-Sorbose in Carbohydrate Metabolism: A Technical Guide for Researchers

Abstract

D-Sorbose, a rare ketohexose and a stereoisomer of D-fructose, is emerging as a significant modulator of carbohydrate metabolism, primarily through its potent interactions within the gastrointestinal tract. Unlike its more common counterparts, the metabolic impact of this compound is not defined by its role as a direct energy substrate but rather by its ability to competitively inhibit key enzymes involved in disaccharide digestion. This technical guide provides an in-depth analysis of the mechanisms governing the physiological effects of this compound, its metabolic fate in mammalian systems, and detailed protocols for its investigation. We will explore its primary role as an inhibitor of intestinal disaccharidases, its transport kinetics, and its subsequent influence on glycemic control and insulin homeostasis. This document is intended for researchers in metabolism, pharmacology, and drug development, offering a foundational understanding and practical methodologies for exploring the therapeutic potential of this compound.

Introduction: this compound as a Bioactive Carbohydrate

This compound is a naturally occurring monosaccharide found in small quantities in certain fruits and fermented products.[1] Structurally classified as a ketohexose, it is an epimer of D-tagatose and a diastereomer of D-fructose.[1][2] While historically noted as an intermediate in the industrial synthesis of ascorbic acid (Vitamin C), recent research has illuminated its potential as a functional food ingredient and therapeutic agent.[3][4] The primary interest lies in its ability to suppress postprandial hyperglycemia and hyperinsulinemia, positioning it as a candidate for managing metabolic disorders such as type 2 diabetes.[5][6][7] This guide will dissect the scientific evidence underpinning these effects, focusing on the molecular interactions and metabolic pathways involved.

Intestinal Absorption and Transport of this compound

The journey of ingested this compound begins in the small intestine, where its absorption is mediated by specific transporters. Unlike D-glucose, which is primarily transported by the sodium-dependent glucose cotransporter 1 (SGLT1), this compound utilizes the glucose transporter type 5 (GLUT5).[2][8] GLUT5 is the principal transporter for fructose in the intestine, and its affinity for this compound underscores the structural similarities between these ketohexoses.[2]

Studies in rats have demonstrated that this compound absorption is not mediated by SGLT1.[2][8] Evidence for GLUT5-mediated transport was solidified in experiments using rats fed a high-fructose diet. This diet upregulates the expression of intestinal GLUT5, and these rats exhibited significantly higher plasma concentrations of this compound after oral administration compared to control rats.[2] This specific transport mechanism is a critical determinant of its bioavailability and subsequent physiological effects.

Data Presentation: Pharmacokinetics of this compound in Rats

The following table summarizes the pharmacokinetic parameters of this compound following oral administration (2 g/kg body weight) in rats maintained on a standard high-glucose diet versus a high-fructose diet, which upregulates intestinal GLUT5 expression.

| Diet Group | Cmax (mM) | AUC0–180 min (mM·min) | Reference |

| High-Glucose (Control) | 1.11 ± 0.037 | 146 ± 6.3 | [2] |

| High-Fructose (GLUT5 Upregulation) | 2.63 ± 0.18 | 304 ± 21 | [2] |

Values are presented as mean ± standard error. The significant increase in Cmax (maximum concentration) and AUC (area under the curve) in the high-fructose group strongly supports that this compound is transported by GLUT5.

Core Mechanism of Action: Inhibition of Intestinal Disaccharidases

The most profound and well-documented role of this compound in carbohydrate metabolism is its potent inhibitory effect on α-glucosidases located at the brush border membrane of intestinal enterocytes. Specifically, this compound is a strong inhibitor of sucrase activity.[6][9]

Sucrase-isomaltase is the enzyme complex responsible for hydrolyzing dietary sucrose into its constituent monosaccharides, glucose and fructose, which are then absorbed. By inhibiting sucrase, this compound effectively slows down this digestion process. This delayed and reduced release of glucose into the bloodstream directly mitigates the sharp rise in post-meal blood glucose levels.[6]

Kinetic studies have revealed that this compound acts as an uncompetitive inhibitor of both sucrase and maltase.[6] This mode of inhibition suggests that this compound binds to the enzyme-substrate complex, locking it in a state that prevents the release of the product. This is a distinct mechanism from its stereoisomer, L-sorbose, which acts as a competitive inhibitor.[6]

Data Presentation: Inhibitory Constants (Ki) against Rat Intestinal Sucrase

| Inhibitor | Inhibition Mode | Ki (mM) | Reference |

| This compound | Uncompetitive | 7.5 | [6] |

| L-Sorbose | Competitive | 60.8 | [6] |

The significantly lower Ki value for this compound indicates a much stronger inhibitory potency compared to L-Sorbose.

Systemic Metabolic Fate and the Polyol Pathway

While the primary actions of this compound are localized to the intestine, the fraction that is absorbed enters systemic circulation. Its subsequent metabolic fate in mammals is not fully elucidated and appears to be limited. Unlike glucose, it does not appear to be a significant substrate for direct entry into glycolysis.[2]

A potential metabolic route is the polyol pathway , a two-step process that interconverts glucose and fructose via a sorbitol intermediate.[10][11]

-

Aldose Reductase: Glucose → Sorbitol (uses NADPH)

-

Sorbitol Dehydrogenase (SDH): Sorbitol → Fructose (uses NAD+)

Given that this compound is an isomer of D-fructose and is structurally related to D-sorbitol, its interaction with the polyol pathway enzymes is of interest. However, mammalian sorbitol dehydrogenase exhibits high specificity for polyols with a specific stereochemistry, and this compound is not reported as a primary substrate.[1][12] Therefore, significant conversion of absorbed this compound via this pathway in mammals is unlikely to be a major metabolic route. Most of the absorbed this compound is likely excreted unchanged in the urine, a common fate for poorly metabolized rare sugars.

Physiological Consequences: Modulation of Glycemia and Insulin Secretion

The direct consequence of sucrase inhibition by this compound is a blunted postprandial glycemic response. By slowing the absorption of glucose derived from sucrose, this compound significantly reduces the peak blood glucose concentration and the total glycemic load of a meal.[6][9]

This attenuation of hyperglycemia has a critical secondary effect: a reduction in the demand for insulin secretion from pancreatic β-cells. Animal studies have consistently shown that the co-administration of this compound with sucrose leads to significantly lower postprandial insulin levels compared to sucrose alone.[6] Furthermore, long-term dietary supplementation with this compound has been shown to lower fasting serum insulin levels in rats, suggesting a potential for improving overall insulin sensitivity.[10][13]

This dual action—controlling blood glucose and reducing insulin secretion—is the cornerstone of its therapeutic potential in preventing and managing type 2 diabetes and other lifestyle-related metabolic diseases.[6][7]

Visualization: Logical Flow of this compound's Metabolic Influence

Caption: Mechanism of this compound action on glycemic control.

Experimental Protocols for In-Vitro and In-Vivo Analysis

Protocol 1: In-Vitro Inhibition of Sucrase Activity using Rat Intestinal Preparation

This protocol details a method to determine the inhibitory effect of this compound on sucrase activity using an intestinal preparation from rats.[6][14][15]

A. Materials:

-

Rat small intestine

-

Phlorizin (SGLT1 inhibitor)

-

Sucrose (substrate)

-